(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile
Description
(E)-2-((3,4-Dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile is a sulfonyl acrylonitrile derivative characterized by a 3,4-dimethylphenylsulfonyl group and a 4-phenylpiperazinyl substituent. The (E)-configuration of the acrylonitrile backbone is critical for its structural and functional properties, as this geometry optimizes conjugation and stabilizes interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-17-8-9-20(14-18(17)2)27(25,26)21(15-22)16-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,16H,10-13H2,1-2H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIRMYYDWTYCRQ-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C23H26N2O4S
- Molecular Weight: 458.6 g/mol
- IUPAC Name: this compound
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase, which is crucial for the management of seizures. A study evaluated various piperazine derivatives for their anticonvulsant activity using animal models. The results highlighted that certain modifications in the structure significantly influenced their efficacy against maximal electroshock (MES) seizures .
The mechanism by which this compound exerts its effects may involve:
- Receptor Modulation: Binding to specific receptors involved in neurotransmission.
- Enzyme Inhibition: Interference with enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.
- Ion Channel Interaction: Potential modulation of voltage-sensitive sodium channels, which play a significant role in neuronal excitability.
Study 1: Anticonvulsant Screening
A series of piperazine derivatives were synthesized and screened for anticonvulsant activity. The study utilized standard MES and subcutaneous pentylenetetrazole tests, demonstrating that certain derivatives exhibited significant protection against seizures. The structure-activity relationship (SAR) analysis indicated that lipophilicity played a critical role in the distribution and efficacy of these compounds within the central nervous system .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound has a high affinity for acetylcholinesterase and may act as a reversible inhibitor. The docking scores correlate well with the observed biological activities in vitro .
Data Table: Comparison of Biological Activities
| Compound Name | Anticonvulsant Activity | Binding Affinity (IC50) | Mechanism |
|---|---|---|---|
| Compound A | Positive | 0.29 μM | Enzyme Inhibition |
| Compound B | Negative | N/A | N/A |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in sulfonyl substituents, piperazinyl modifications, and electronic properties. Below is a systematic comparison based on substituent effects, biological activity, and physicochemical properties.
Substituent Effects
Physicochemical Properties
*Molecular weights estimated from structural analogs.
Table 1: Substituent-Driven Activity Comparison
Key Research Findings
Synthetic Challenges : Yields for sulfonyl acrylonitriles vary widely (31–86%), influenced by substituent complexity. The target compound’s 3,4-dimethylphenyl and piperazinyl groups may necessitate multi-step synthesis .
Structural Stability : The (E)-configuration ensures optimal conjugation, as seen in crystallographic studies of analogous compounds (e.g., bond lengths: C2–C1 = 1.418 Å in ) .
Biological Potential: Piperazinyl derivatives (e.g., ) show anti-viral activity, suggesting the target compound may share similar mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
